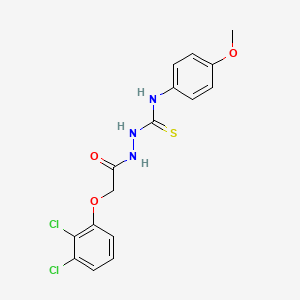

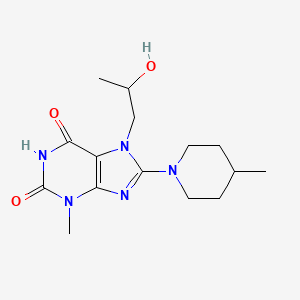

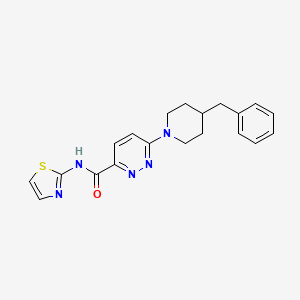

![molecular formula C20H26N4O4S3 B2718770 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-35-1](/img/structure/B2718770.png)

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, also known as PTAA, is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer properties .

Molecular Structure Analysis

The molecular formula of PTAA is C13H20N4O4S2, and its molecular weight is 360.45. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis

While specific chemical reactions involving PTAA are not available in the retrieved resources, thiadiazole derivatives in general have been studied for their reactivity. For instance, they have been evaluated for their urease inhibitory activity . Additionally, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .科学的研究の応用

Synthesis and Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a precursor for the synthesis of novel heterocycles. These compounds, upon further reactions, have shown potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential for therapeutic applications in cancer treatment (Abdel-Motaal, Asmaa L. Alanzy, & Asem, 2020).

Anti-Rheumatic Potential

Another study focused on the anti-rheumatic potential of related compounds and their metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This research opens avenues for developing new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).

Photoisomerization Studies

The compound's analogs have been studied for their photoisomerization properties, providing valuable insights into the molecular behavior that can be useful in material science and photochemistry applications (Pazdera et al., 1997).

Antimicrobial and Anti-Microbial Evaluation

Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Spoorthy et al., 2021).

Synthesis of Novel Compounds for Antitumor Evaluation

Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from related structures has shown that these compounds exhibit significant antitumor activities. This highlights the potential for developing new chemotherapeutic agents (Shams et al., 2010).

作用機序

Target of Action

Similar compounds have been reported to inhibit kidney-type glutaminase (gls) .

Mode of Action

Similar compounds are known to act as allosteric inhibitors, binding to a site other than the active site of the enzyme, thereby changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

Similar compounds have been reported to interfere with glutamine metabolism .

Pharmacokinetics

Similar compounds have been reported to have better solubility .

Result of Action

Similar compounds have been reported to attenuate the growth of certain types of cells .

特性

IUPAC Name |

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S3/c1-5-28-16(26)14-11-8-6-7-9-12(11)30-15(14)21-13(25)10-29-19-24-23-18(31-19)22-17(27)20(2,3)4/h5-10H2,1-4H3,(H,21,25)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAWFGVLDUCICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

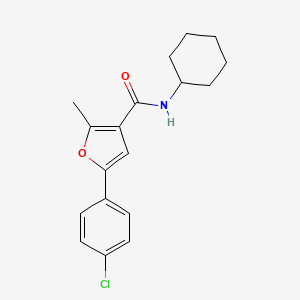

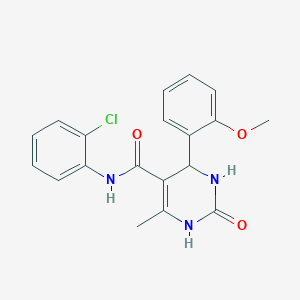

![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)

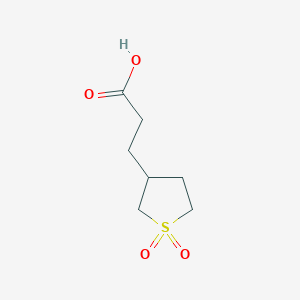

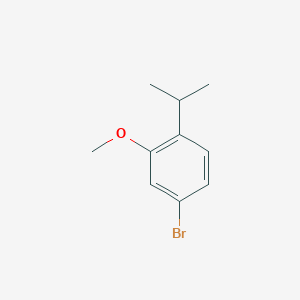

![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2718690.png)

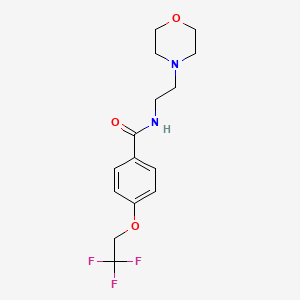

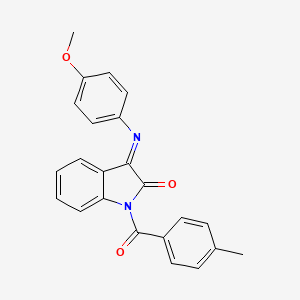

![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2718699.png)

![3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2718706.png)